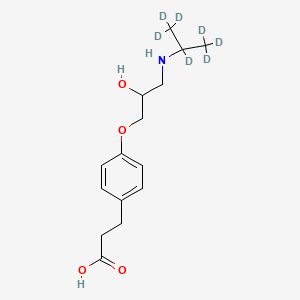

Esmolol Acid-d7

Description

Rationale for Deuterated Analogues as Bioanalytical Internal Standards

In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for achieving accurate and reproducible results. scispace.comwuxiapptec.com An ideal internal standard should have physicochemical properties as close as possible to the analyte it is meant to track. wuxiapptec.com This is where deuterated analogues, a specific type of SIL compound, offer a significant advantage. scispace.com

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612). acanthusresearch.com Since deuterium has nearly identical chemical properties to hydrogen, the deuterated analogue co-elutes with the unlabeled analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. wuxiapptec.com This co-behavior allows the internal standard to effectively compensate for variations during sample preparation, such as extraction losses and matrix effects (ion suppression or enhancement). acanthusresearch.comscispace.com

While structural analogues can also be used as internal standards, they may have different extraction recoveries and mass spectrometric responses compared to the analyte, potentially leading to less accurate quantification. scispace.comnih.gov Therefore, deuterated analogues are generally considered the "gold standard" for internal standards in LC-MS-based bioanalysis. scispace.com However, care must be taken in the placement of the deuterium labels to ensure they are not on exchangeable sites (like -OH or -NH groups) and to avoid any unexpected chromatographic separation from the analyte. acanthusresearch.comscispace.com

Overview of Esmolol (B25661) Acid-d7 as a Research Tool and Reference Standard

Esmolol is a short-acting beta-1 adrenergic receptor blocker. caymanchem.comnih.gov Its ester functional group leads to rapid metabolism by red blood cell esterases into a primary, inactive acidic metabolite, known as Esmolol Acid (ASL-8123), and methanol. chemicalbook.comresearchgate.net

Esmolol Acid-d7 is the deuterium-labeled analogue of this major metabolite. schd-shimadzu.com Specifically, the seven hydrogen atoms on the isopropyl group of Esmolol Acid are replaced with deuterium atoms. weblivelink.com This strategic placement of the deuterium labels on a stable part of the molecule makes this compound an excellent internal standard for the quantification of Esmolol Acid in biological samples. acanthusresearch.com

As a research tool and reference standard, this compound is primarily used in:

Pharmacokinetic Studies: To accurately measure the concentration of Esmolol's main metabolite, providing crucial data on the drug's rapid clearance from the body. smolecule.comveeprho.com

Bioanalytical Method Development and Validation: It serves as an internal standard in the development and validation of analytical methods, such as LC-MS, for the quantitative analysis of Esmolol and its metabolites. researchgate.netaxios-research.com

Therapeutic Drug Monitoring: In clinical settings, it can aid in the precise measurement of Esmolol Acid levels, which can be important for understanding the drug's effects in specific patient populations. veeprho.com

The use of this compound ensures high accuracy and reliability in these analytical applications, contributing to a better understanding of Esmolol's pharmacology. veeprho.comveeprho.com

Structure

3D Structure

Properties

Molecular Formula |

C15H23NO4 |

|---|---|

Molecular Weight |

288.39 g/mol |

IUPAC Name |

3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D |

InChI Key |

ILSCWPMGTDPATI-UENXPIBQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Esmolol Acid D7

Chemical Synthesis Pathways for Deuterated Analogues of Esmolol (B25661) Acid

The synthesis of Esmolol Acid-d7 is not explicitly detailed in publicly available literature; however, a logical pathway can be inferred from the known synthesis routes of Esmolol and related compounds, combined with standard deuteration techniques. The core strategy involves the coupling of a deuterated side-chain with a non-deuterated aromatic precursor.

A plausible synthetic route begins with an appropriate precursor, such as methyl 3-(4-hydroxyphenyl)propionate. chemicalbook.com This starting material can be reacted with an epoxy-forming reagent, like epichlorohydrin, to introduce the reactive epoxide ring, yielding a key intermediate, methyl 3-[4-(2,3-epoxypropoxy)phenyl]propionate. google.com

The crucial step for isotopic incorporation is the ring-opening reaction of this epoxide intermediate with a deuterated amine. For this compound, the required reagent is heptadeuterated isopropylamine (B41738) (isopropylamine-d7). smolecule.com The nucleophilic attack by the amine on the epoxide ring, followed by hydrolysis of the methyl ester, results in the final product, this compound. The IUPAC name, 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid, confirms that all seven deuterium (B1214612) atoms are located on the isopropyl group. smolecule.com

General Reaction Scheme:

Epoxidation: Methyl 3-(4-hydroxyphenyl)propionate + Epichlorohydrin → Methyl 3-[4-(2,3-epoxypropoxy)phenyl]propionate

Amination (Isotopic Labeling): Methyl 3-[4-(2,3-epoxypropoxy)phenyl]propionate + Isopropylamine-d7 → Methyl Esmolol-d7

Hydrolysis: Methyl Esmolol-d7 → this compound

This pathway ensures that the deuterium atoms are introduced at a late stage of the synthesis, a common strategy in the preparation of isotopically labeled compounds to maximize efficiency and minimize the loss of expensive deuterated reagents. europa.eu

Strategies for Site-Specific Deuterium Labeling

The targeted placement of deuterium atoms on the isopropyl group of this compound is a critical aspect of its synthesis. smolecule.com The preparation of the key building block, isopropylamine-d7, can be achieved through several established methods for site-specific deuteration.

Traditional methods for deuterium incorporation include acid- or base-catalyzed exchange reactions, but these are often limited to exchangeable protons like those adjacent to carbonyl groups (enolizable protons). unam.mx For non-enolizable positions, such as those on an alkyl group, other strategies are necessary.

A highly effective method is the reduction of functional groups using deuterated reagents. unam.mx For instance, the synthesis of isopropylamine-d7 could be accomplished via the reductive amination of acetone-d6 (B32918) with ammonia, using a deuterated reducing agent like sodium cyanoborodeuteride (NaBD3CN). This approach ensures the specific incorporation of deuterium at the desired positions.

Alternatively, transition metal-catalyzed hydrogen-deuterium (H/D) exchange reactions have become powerful tools for deuteration. unam.mx Catalysts based on iridium, ruthenium, or palladium can facilitate the exchange of C-H bonds with deuterium from D₂ gas or heavy water (D₂O) under specific conditions, allowing for precise labeling. unam.mxresearchgate.net For example, ruthenium complexes have been shown to be effective for the α-deuteration of amines. unam.mx

Purity and Isotopic Enrichment Assessment Techniques for Labeled Compounds

Ensuring the chemical purity and, crucially, the isotopic enrichment of this compound is paramount for its use as an internal standard. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for comprehensive characterization. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for quantifying the level of isotopic enrichment. almacgroup.com High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) as in LC-HRMS, provides the necessary accuracy and resolution to distinguish between different isotopologues (molecules that differ only in their isotopic composition). rsc.orgnih.gov

Time-of-Flight (TOF) mass analyzers are frequently used due to their high resolution, which minimizes the overlap between neighboring isotopic peaks, leading to more accurate quantification. almacgroup.comresearchgate.net The general workflow involves separating the analyte from impurities, acquiring a high-resolution mass spectrum, and analyzing the isotopic cluster of the molecular ion. almacgroup.com By integrating the peak areas for each isotopologue (e.g., the unlabeled M, M+1, M+2... up to M+7 for this compound) and correcting for the natural abundance of isotopes like ¹³C, it is possible to calculate the percentage of isotopic enrichment with high precision. researchgate.netnih.gov Electrospray ionization (ESI) is a common, sensitive ionization method used for this purpose. nih.gov

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Sample Preparation & Chromatography | The labeled compound is dissolved and separated from impurities using an optimized UHPLC/LC method. | Isolate the compound of interest and remove any interfering substances. | almacgroup.com |

| 2. Mass Spectrum Acquisition | A high-resolution mass spectrum of the purified compound is acquired, often using ESI-TOF. | Obtain a clear view of the isotopic cluster for the molecular ion. | almacgroup.comresearchgate.net |

| 3. Isotope Peak Extraction | Extracted Ion Chromatograms (EICs) are generated for each resolved isotope peak in the cluster. | Isolate the signal for each individual isotopologue. | almacgroup.com |

| 4. Integration and Calculation | The peak area for each EIC is integrated. The areas are used to calculate the relative abundance of each isotopologue. | Quantify the distribution of labeled and unlabeled species. | almacgroup.com |

| 5. Correction for Natural Abundance | The measured abundances are corrected by subtracting the contribution of naturally occurring heavy isotopes (e.g., ¹³C). | Determine the true enrichment level of the incorporated deuterium. | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR: This is the most direct method. It specifically detects the deuterium nuclei, producing a spectrum where each unique deuterium environment gives a distinct signal. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum, making signal assignment straightforward. sigmaaldrich.com Integration of the ²H NMR signals can provide a quantitative measure of deuterium incorporation at each specific site. sigmaaldrich.com

Proton (¹H) NMR: The absence or reduction in the intensity of the proton signal for the isopropyl group would be a clear indicator of successful deuteration. studymind.co.uk

Carbon-13 (¹³C) NMR: The presence of deuterium atoms causes small shifts in the resonance of adjacent ¹³C nuclei (an isotope effect). nih.gov By using advanced techniques that decouple both proton and deuterium nuclei, it is possible to resolve the ¹³C signals for the different isotopologues, allowing for quantification of the deuteration level at specific carbon atoms. nih.gov

| Technique | Primary Information Provided | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Overall isotopic enrichment and distribution of isotopologues. | High sensitivity, requires very little sample, provides accurate quantification of enrichment. | Does not directly provide the specific location of the labels on the molecule. | almacgroup.comnih.gov |

| NMR Spectroscopy | Confirms the site(s) of deuterium labeling and structural integrity. | Provides unambiguous structural information and location of labels (especially ²H NMR). | Lower sensitivity than MS, requires larger sample quantities. | rsc.orgbrightspec.com |

Advanced Analytical Methodologies Utilizing Esmolol Acid D7

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Esmolol (B25661) Acid Analytes

The quantitative determination of esmolol's primary and active metabolite, esmolol acid, in biological matrices is crucial for pharmacokinetic and metabolic research. veeprho.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred bioanalytical technique due to its high sensitivity and selectivity. nih.govomicsonline.org The development of robust LC-MS/MS assays for esmolol acid often involves the use of a stable isotope-labeled internal standard, such as Esmolol Acid-d7, to ensure accuracy and precision. veeprho.comveeprho.com This deuterated analog of esmolol acid is an ideal internal standard as it shares similar physicochemical properties with the analyte, but is mass-differentiated, allowing for precise quantification. veeprho.comveeprho.com

Optimization of Chromatographic Separation Parameters with Deuterated Internal Standards

The successful chromatographic separation of esmolol acid from endogenous interferences in biological samples is a critical step in developing a reliable LC-MS/MS method. The optimization of chromatographic conditions is essential to achieve good peak shape, resolution, and a short run time. When using a deuterated internal standard like this compound, the goal is to have it co-elute with the unlabeled analyte to compensate for any variations during the analytical process.

Several factors are considered during the optimization of chromatographic separation, including the choice of the stationary phase (column), mobile phase composition, flow rate, and column temperature. For the analysis of esmolol and its metabolites, reversed-phase chromatography is commonly employed. ijpsr.com Columns such as C18 are frequently used to separate the compounds of interest from the biological matrix. researchgate.netchromatographytoday.com

The mobile phase typically consists of an aqueous component and an organic solvent, often with additives to improve peak shape and ionization efficiency. chromatographytoday.com For instance, a mobile phase composed of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer has been utilized for the separation of esmolol hydrochloride. ijpsr.com The pH of the aqueous phase is another critical parameter that can be adjusted to optimize the retention and peak shape of esmolol acid. Gradient elution, where the proportion of the organic solvent is varied over time, is often used to achieve optimal separation of all compounds in a complex mixture. chromatographytoday.com

The table below outlines typical parameters that are optimized for the chromatographic separation of esmolol acid and its deuterated internal standard.

Table 1: Key Chromatographic Parameters for Optimization

| Parameter | Typical Options and Considerations |

|---|---|

| Stationary Phase (Column) | C18, C8, Phenyl; particle size and column dimensions affect efficiency and backpressure. |

| Mobile Phase (Aqueous) | Water with additives like ammonium formate, ammonium acetate, or formic acid to control pH and improve ionization. |

| Mobile Phase (Organic) | Acetonitrile or methanol. |

| Elution Mode | Isocratic or gradient elution. Gradient elution is often preferred for complex matrices. |

| Flow Rate | Typically in the range of 0.2-1.0 mL/min for conventional HPLC and lower for UHPLC systems. |

| Column Temperature | Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times. |

| Injection Volume | Kept small (e.g., 5-10 µL) to minimize peak broadening. |

Mass Spectrometric Detection Strategies for Esmolol Acid and this compound in Quantitative Bioanalysis

Mass spectrometry offers high selectivity and sensitivity for the detection and quantification of esmolol acid and its deuterated internal standard, this compound, in complex biological matrices. nih.govsemanticscholar.org The most common ionization technique for this type of analysis is electrospray ionization (ESI), which is well-suited for polar and ionizable compounds like esmolol acid. chromatographyonline.com The analysis is typically performed in the positive ion mode.

Tandem mass spectrometry (MS/MS) is employed to further enhance selectivity and reduce background noise. rsc.org In this approach, the precursor ion (the protonated molecule, [M+H]+) of the analyte and the internal standard are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). technologynetworks.com This process is known as multiple reaction monitoring (MRM) and it provides a high degree of specificity. technologynetworks.com

The selection of appropriate MRM transitions is a critical step in method development. The precursor-to-product ion transitions for esmolol acid and this compound are optimized to achieve the best signal-to-noise ratio. Since this compound has a higher mass than esmolol acid due to the deuterium (B1214612) atoms, its precursor and product ions will have a corresponding mass shift, allowing for their simultaneous detection without interference.

The table below provides a hypothetical example of MRM transitions for esmolol acid and this compound.

Table 2: Example MRM Transitions for Esmolol Acid and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Esmolol Acid | 296.3 | 192.2 |

Evaluation of Matrix Effects and Internal Standard Normalization in Bioanalytical LC-MS/MS

A significant challenge in bioanalytical LC-MS/MS is the potential for matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. nih.govcore.ac.uk The evaluation of matrix effects is a mandatory part of bioanalytical method validation as per regulatory guidelines. omicsonline.org

Matrix effects can be assessed by comparing the response of the analyte in the presence of the biological matrix with its response in a neat solution. A common approach is to compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. veeprho.com Since the deuterated internal standard has nearly identical chemical and physical properties to the analyte, it is expected to experience similar matrix effects. veeprho.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, any signal suppression or enhancement that affects both compounds to a similar extent is normalized, leading to more accurate and precise quantification. omicsonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Compound Analysis

While LC-MS/MS is more commonly used for the analysis of polar compounds like esmolol acid, gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for the analysis of esmolol itself. nih.gov For GC-MS analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the analyte. nih.gov In the case of esmolol, both the parent drug and its deuterated analog can be derivatized, for example, by forming trimethylsilyl (B98337) derivatives. nih.gov

Similar to LC-MS/MS, a deuterated internal standard is crucial in GC-MS analysis to ensure accuracy. europeanpharmaceuticalreview.com The use of a deuterated analog helps to correct for variability in the derivatization reaction, injection volume, and ionization process. europeanpharmaceuticalreview.com In GC-MS, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where specific ions corresponding to the analyte and the internal standard are monitored to enhance sensitivity and selectivity. nih.gov

Method Validation Parameters for Bioanalytical Assays Incorporating this compound

The validation of a bioanalytical method is essential to ensure its reliability for the intended application. nih.govijpscr.info Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of bioanalytical methods. omicsonline.org When using this compound as an internal standard for the quantification of esmolol acid, several key validation parameters must be assessed.

Assessment of Linearity and Calibration Range

Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. ijacskros.com To assess linearity, a calibration curve is constructed by analyzing a series of calibration standards prepared at different known concentrations. ich.org The response (the ratio of the analyte peak area to the internal standard peak area) is plotted against the nominal concentration of the analyte.

The calibration curve should demonstrate a linear relationship, which is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with a value close to 1.0 indicating a strong linear relationship. ijpsjournal.com The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. ich.org This range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). ich.org

The table below shows an example of data that might be generated during the assessment of linearity for an esmolol acid assay.

Table 3: Example Linearity Data for Esmolol Acid Assay

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|

| 2.00 | 1.98 | 99.0 |

| 5.00 | 5.05 | 101.0 |

| 20.0 | 20.2 | 101.0 |

| 100 | 99.5 | 99.5 |

| 500 | 503 | 100.6 |

Determination of Analytical Accuracy and Precision with Deuterated Internal Standards

In quantitative bioanalysis, accuracy and precision are fundamental parameters for method validation, ensuring that the measured concentration of an analyte reflects the true concentration. Accuracy refers to the closeness of the mean test results to the true value, while precision describes the degree of agreement among a series of individual measurements. The use of deuterated internal standards, such as this compound, is a widely accepted strategy to achieve high levels of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govnih.gov

A deuterated internal standard is an ideal analogue of the analyte because it shares almost identical physicochemical properties. researchgate.net It co-elutes with the unlabeled analyte during chromatography and experiences similar effects during sample preparation, such as extraction efficiency and potential for degradation. researchgate.net Most importantly, it effectively compensates for variations in instrument response and matrix-induced ion suppression or enhancement, which are common challenges in bioanalysis. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, variability introduced during the analytical process can be normalized, leading to significantly improved data quality. nih.gov

Validation studies for bioanalytical methods typically assess intra-day and inter-day precision and accuracy. Quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) and analyzed in replicates. For the quantification of esmolol, methods using a deuterated internal standard have demonstrated excellent performance. nih.govresearchgate.net For instance, a validated LC-MS method for esmolol in human plasma reported intra-day coefficients of variation (CV) of less than 8% and inter-day CVs of less than 10%, with accuracy values falling within the widely accepted range of 85% to 115% of the nominal concentration. nih.govresearchgate.net

The data presented in the following tables are illustrative of the typical performance achieved in bioanalytical methods utilizing this compound as an internal standard, based on established regulatory guidelines for method validation.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV, %) |

|---|---|---|---|---|

| Low | 5.0 | 5.1 | 102.0 | 6.5 |

| Medium | 50.0 | 48.9 | 97.8 | 4.2 |

| High | 500.0 | 508.5 | 101.7 | 3.1 |

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=18, 3 days) | Accuracy (%) | Precision (CV, %) |

|---|---|---|---|---|

| Low | 5.0 | 5.2 | 104.0 | 8.1 |

| Medium | 50.0 | 49.5 | 99.0 | 5.7 |

| High | 500.0 | 505.0 | 101.0 | 4.5 |

Specificity, Selectivity, and Stability Considerations in Complex Biological Matrices

Specificity and Selectivity

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. Selectivity is a comparative term that describes the ability to distinguish the analyte from other components to a certain degree. In LC-MS/MS, selectivity is primarily achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

However, the main challenge to selectivity in bioanalysis arises from the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, blood) interfere with the ionization of the analyte and internal standard. This can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the method. Biological matrices are complex mixtures containing salts, phospholipids, and proteins that can significantly affect the ionization process in the mass spectrometer source.

The use of this compound is the most effective strategy to mitigate the impact of matrix effects. Because this compound is chromatographically indistinguishable from the native esmolol acid, it experiences the same degree of ion suppression or enhancement at the same retention time. By using the peak area ratio for quantification, the variability caused by the matrix is effectively canceled out, ensuring that the measurement remains accurate and precise across different biological samples. Validation protocols require testing for matrix effects by analyzing samples prepared in at least six different lots of the biological matrix to ensure the method's robustness.

Stability

The stability of both the analyte and the internal standard in the biological matrix is a critical aspect of method validation. Esmolol is known for its rapid hydrolysis, mediated by red blood cell esterases, into its inactive acid metabolite and methanol. This inherent instability requires careful sample handling, including immediate cooling and centrifugation, and often the use of esterase inhibitors to prevent ex vivo degradation.

Stability assessments are crucial and typically include:

Freeze-Thaw Stability: Evaluating analyte stability after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Assessing stability at room temperature for a period reflecting typical sample processing times.

Long-Term Stability: Determining stability under frozen storage conditions over an extended period.

Stock Solution Stability: Ensuring the integrity of the analyte and internal standard in their storage solvent.

This compound, being a stable compound, is a reliable internal standard. However, the stability of the target analyte, esmolol acid, must also be rigorously established. Studies have shown that esmolol can degrade under various stress conditions, including acidic and basic hydrolysis and exposure to light. Therefore, bioanalytical methods must demonstrate that the analyte is stable throughout the sample's lifecycle, from collection to analysis. The data below illustrates typical stability results for esmolol acid in human plasma, a prerequisite for any quantitative study.

| Stability Condition | Duration/Cycles | Concentration Level | Mean Deviation from Nominal (%) |

|---|---|---|---|

| Freeze-Thaw | 3 Cycles | Low QC | -4.5% |

| High QC | -3.8% | ||

| Bench-Top (Room Temp) | 6 Hours | Low QC | -5.1% |

| High QC | -4.2% | ||

| Long-Term (-70°C) | 90 Days | Low QC | -7.3% |

| High QC | -6.5% |

Application of Esmolol Acid D7 in Pre Clinical Pharmacokinetic and Metabolic Research

In Vitro Drug Metabolism Studies Facilitated by Deuterated Standards

Deuterated standards like Esmolol (B25661) Acid-d7 are instrumental in a variety of in vitro drug metabolism studies. Their use as internal standards helps to normalize for variations during sample preparation and analysis, leading to more reliable and reproducible data. cerilliant.comwuxiapptec.com This is particularly crucial in complex biological matrices where matrix effects can significantly impact the accuracy of results. nebiolab.com

Hepatic Microsomal and Hepatocyte Incubation Studies for Esmolol Acid Metabolism

In vitro studies using human liver microsomes and hepatocytes are fundamental for understanding the metabolism of drugs. Esmolol, the parent drug of Esmolol Acid, is rapidly hydrolyzed, and while initial theories pointed to red blood cell esterases, recent research indicates that human carboxylesterase 1 (hCE1) in the liver is a primary metabolic enzyme. jst.go.jpnih.gov Studies have shown that esmolol is rapidly hydrolyzed in human liver microsomes following Michaelis-Menten kinetics. jst.go.jpnih.gov

In these experiments, liver microsomes or hepatocytes are incubated with the drug of interest. jst.go.jp The use of a deuterated internal standard, such as Esmolol Acid-d7, during the subsequent analysis of the incubation mixture by liquid chromatography-mass spectrometry (LC-MS) allows for the precise quantification of the metabolites formed.

Enzyme Kinetic Parameter Determination Using Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for the accurate determination of enzyme kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax). In this method, a known amount of a stable isotope-labeled internal standard, like this compound, is added to the sample. nih.gov This allows for the precise measurement of the concentration of the analyte of interest, even at low levels.

By measuring the rate of metabolite formation at various substrate concentrations, researchers can accurately determine the Km and Vmax values for the enzymes responsible for Esmolol Acid metabolism. For esmolol hydrolysis in human liver microsomes, these parameters have been determined, providing insights into the efficiency of its metabolism. jst.go.jp

Elucidation of Metabolic Pathways and Transformations of Esmolol Acid

Understanding the metabolic pathways of a drug is crucial for predicting its efficacy and potential for drug-drug interactions. Esmolol is primarily metabolized through hydrolysis of its ester linkage to form its major, and largely inactive, acid metabolite and methanol. drugbank.comwikipedia.orgfresenius-kabi.us This rapid metabolism is primarily carried out by esterases. wikianesthesia.orgnih.gov While initially attributed to red blood cell esterases, more recent evidence points to the significant role of hepatic carboxylesterase 1 (hCE1). jst.go.jpnih.gov

The use of deuterated standards like this compound in conjunction with advanced analytical techniques such as LC-MS/MS enables researchers to identify and quantify the metabolites of Esmolol Acid. By comparing the mass spectra of the metabolites with that of the deuterated standard, the metabolic transformations can be accurately elucidated. pharmaffiliates.com

Pharmacokinetic Investigations in Non-Human Biological Systems

Pharmacokinetic studies in animal models are a cornerstone of pre-clinical drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. The use of deuterated internal standards is critical for obtaining accurate and reliable pharmacokinetic data. pharmaffiliates.comacs.org

Tissue Distribution and Excretion Studies in Pre-Clinical Models

Understanding how a drug distributes into different tissues and how it is eliminated from the body is crucial for assessing its potential efficacy and safety. In pre-clinical studies, following administration of the drug, various tissues are collected and analyzed for the presence of the drug and its metabolites.

In rats, esmolol has been shown to distribute to the liver and kidneys. nih.gov The primary route of excretion for the acid metabolite of esmolol is through the urine. drugbank.commedsafe.govt.nz Less than 2% of esmolol is excreted unchanged in the urine. drugbank.comfresenius-kabi.us The use of this compound as an internal standard in these studies ensures the accurate quantification of the drug and its metabolites in various tissues and excreta, providing a clear picture of its distribution and elimination profile.

Isotopic Tracer Applications in Mechanistic Metabolism Studies

In the realm of pre-clinical drug development, understanding the metabolic fate of a new chemical entity is paramount. Stable isotope labeling, a technique that involves replacing one or more atoms of a compound with their heavier, non-radioactive isotopes, has become an indispensable tool in these investigations. This compound, a deuterated form of the primary acid metabolite of the short-acting beta-blocker esmolol, serves as a key case study in the application of such labeled compounds, particularly in elucidating metabolic pathways and quantifying metabolic turnover.

The primary application of this compound in pre-clinical research is as an internal standard for the accurate quantification of its non-labeled counterpart, esmolol acid, in biological matrices. chem-station.com During the development of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the inclusion of a stable isotope-labeled internal standard is crucial for achieving high precision and accuracy. This compound is ideally suited for this role because its chemical and physical properties are nearly identical to the analyte of interest (esmolol acid), yet it is distinguishable by its higher mass. This allows it to co-elute with the analyte during chromatography and experience similar ionization efficiency in the mass spectrometer, effectively correcting for variations in sample preparation and instrument response.

The metabolic pathway of esmolol is characterized by its rapid hydrolysis, a reaction catalyzed by esterases present in the cytosol of red blood cells. This enzymatic action cleaves the ester linkage in the esmolol molecule, resulting in the formation of its primary, pharmacologically weak acid metabolite and methanol. The incorporation of deuterium (B1214612) atoms into the acid metabolite to create this compound does not alter this fundamental metabolic route. However, the use of such a labeled compound is foundational to conducting precise pharmacokinetic studies that define the rate and extent of this metabolism.

While direct mechanistic studies employing this compound to probe the intricacies of the esterase-mediated hydrolysis are not extensively detailed in publicly available literature, the principles of isotopic tracer studies allow for such investigations. For instance, researchers can utilize deuterated compounds to explore potential kinetic isotope effects. A significant difference in the rate of metabolism between a deuterated and non-deuterated compound can provide insights into the rate-limiting steps of a metabolic reaction and the nature of the transition state. In the case of esmolol, a theoretical study comparing the hydrolysis rates of esmolol and a deuterated variant could reveal subtle details about the enzymatic mechanism of the red blood cell esterases.

Furthermore, in pre-clinical studies, co-administering a deuterated and non-deuterated version of a drug (a "cassette" dose) can be a powerful technique to investigate metabolic pathways simultaneously. While this compound is the metabolite, a similar approach with deuterated esmolol could be used to trace its conversion to esmolol acid, with this compound serving as the ideal internal standard for the quantification of the formed metabolite.

The following table summarizes the key compounds involved in the metabolism of esmolol and the role of this compound.

| Compound Name | Role in Metabolism | Application in Research |

| Esmolol | Parent Drug | Active beta-blocker undergoing rapid hydrolysis. |

| Esmolol Acid | Primary Metabolite | Inactive product of esmolol hydrolysis. |

| This compound | Deuterated Metabolite | Internal standard for quantification of Esmolol Acid. |

| Methanol | Byproduct | Co-product of esmolol hydrolysis. |

Another critical aspect of pre-clinical metabolic research is the assessment of metabolic stability. In vitro assays using liver microsomes, hepatocytes, or red blood cells are routinely performed to predict the in vivo clearance of a drug. In these assays, the disappearance of the parent drug and the appearance of its metabolites are monitored over time. The use of this compound as an internal standard in these experiments allows for robust and reliable quantification of the formation of the esmolol acid metabolite, providing a clear picture of the metabolic lability of esmolol.

The data generated from these studies are crucial for constructing pharmacokinetic models that can predict the drug's behavior in living organisms. The table below illustrates a hypothetical representation of data from a pre-clinical in vitro metabolic stability study of esmolol in a red blood cell lysate, showcasing the utility of this compound.

| Time (minutes) | Esmolol Concentration (ng/mL) | Esmolol Acid Concentration (ng/mL) |

| 0 | 1000 | 0 |

| 5 | 550 | 450 |

| 10 | 250 | 750 |

| 15 | 100 | 900 |

| 30 | <10 | >990 |

| Note: Quantification of Esmolol Acid in this hypothetical study would be performed using this compound as the internal standard to ensure data accuracy. |

Theoretical and Computational Approaches Relevant to Deuterated Analogues

Principles of Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Biological and Chemical Reactions

The foundation for the utility of deuterium in drug design lies in the Deuterium Kinetic Isotope Effect (DKIE). dovepress.com This phenomenon describes the change in the rate of a chemical reaction when a hydrogen atom (H) in a reactant is replaced by a deuterium atom (D). informaticsjournals.co.in The effect originates from the fundamental physical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.

Deuterium has twice the mass of protium (B1232500) (the common isotope of hydrogen) due to the presence of an additional neutron. informaticsjournals.co.indovepress.com This increased mass leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. bioscientia.de Consequently, the C-D bond has a lower zero-point energy, making it stronger and more stable. portico.org To break this more stable bond, a greater amount of activation energy is required. informaticsjournals.co.in

In chemical and biological reactions where the cleavage of a C-H bond is the rate-determining step, substituting that hydrogen with deuterium will slow the reaction down. portico.orgnih.gov This is known as a primary kinetic isotope effect. portico.org The magnitude of the DKIE is expressed as the ratio of the rate constants for the hydrogen-containing (kH) and deuterium-containing (kD) reactants (kH/kD). dovepress.com A kH/kD ratio greater than 2 is generally considered a significant primary KIE. portico.org

In drug metabolism, many oxidative reactions are catalyzed by Cytochrome P450 (P450) enzymes, and these reactions frequently involve the cleavage of a C-H bond as a critical step. nih.govresearchgate.net By strategically replacing hydrogen with deuterium at these "metabolic soft spots," the rate of metabolism can be significantly reduced. informaticsjournals.co.inportico.org This can lead to several desirable pharmacokinetic outcomes, such as a longer plasma half-life for the drug, which may allow for less frequent dosing. wikipedia.orgdovepress.com The first report of a KIE in drug metabolism dates back to 1961, and the strategy has since become a key tool in medicinal chemistry. bioscientia.denih.gov

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Consequence for DKIE |

| Relative Mass of Isotope | ~1 amu | ~2 amu | The heavier mass of deuterium is the primary origin of the KIE. |

| Vibrational Frequency | Higher | Lower | Results in different zero-point energies. bioscientia.de |

| Zero-Point Energy | Higher | Lower | The C-D bond resides in a lower energy state, making it more stable. portico.org |

| Bond Strength | Weaker | Stronger (6-10 times more stable) informaticsjournals.co.in | More activation energy is needed to cleave the C-D bond. informaticsjournals.co.in |

| Reaction Rate (in relevant reactions) | Faster (kH) | Slower (kD) | Leads to a kH/kD ratio > 1, slowing metabolism. dovepress.comportico.org |

Computational Modeling of Deuterium Labeling and its Impact on Reaction Kinetics

Computational modeling provides powerful tools to investigate and predict the consequences of isotopic substitution on reaction kinetics. researchgate.net These models allow researchers to simulate the effects of deuteration at a molecular level, offering insights that can guide the design of new drug candidates.

Mathematical models have been developed to analyze data from in vivo stable isotope labeling experiments. plos.orgashpublications.org For instance, by administering deuterium-labeled compounds like deuterated glucose or heavy water, scientists can track the incorporation and loss of the label in cell populations. plos.org Subsequent modeling of these kinetic curves allows for the estimation of key biological parameters such as cell proliferation and death rates. plos.orgashpublications.org Advanced models can even account for "kinetic heterogeneity," where a total cell population is understood as consisting of many sub-populations with different turnover rates. plos.org

At a more fundamental level, quantum mechanics and molecular mechanics (MM) are employed to model the deuteration effect. For example, Density Functional Theory (DFT) can be used to calculate the properties of molecules, while other methods can treat the specific hydrogen or deuterium atom quantum mechanically to understand its behavior in a complex environment. researchgate.net These computational investigations can determine how deuteration affects molecular force constants and zero-point energies, providing a theoretical basis for the observed kinetic isotope effects. researchgate.net By simulating the transition states of enzyme-drug interactions, these models can predict how substituting a C-H bond with a C-D bond will alter the energy landscape of a reaction, thereby impacting its rate. nih.gov

In Silico Prediction of Metabolic Fate Aided by Deuterated Structures

In silico—or computer-based—tools have become indispensable in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, reducing the time and cost of experimental testing. mdpi.comresearchgate.net For deuterated compounds, these tools are particularly valuable for predicting how isotopic substitution will alter metabolic pathways.

A key capability of these programs is the prediction of Sites of Metabolism (SoMs)—the specific atoms or functional groups on a molecule that are most susceptible to metabolic transformation, often by CYP enzymes. informaticsjournals.co.innih.gov By identifying the most probable SoMs on a parent compound, medicinal chemists can rationally decide where to place deuterium atoms to block or slow down metabolic breakdown. nih.govresearchgate.net This targeted deuteration can improve a drug's metabolic stability and, consequently, its pharmacokinetic profile. researchgate.net

While many computational tools exist for predicting ADME properties, some are specifically capable of handling deuterated structures. nih.gov For example, the IMPACTS (In silico Metabolism Prediction by Activated Cytochromes and Transition States) module within the Molecular Forecaster software can predict SoMs and the resulting metabolites for compounds containing C-D bonds. nih.gov It achieves this by modeling the CYP-drug transition states. nih.gov Other widely used tools for general metabolite prediction include SMARTCyp and BioTransformer. nih.gov The use of such predictive models allows for the early-stage screening of deuterated analogues, helping to prioritize the most promising candidates for synthesis and further development. mdpi.comresearchgate.net

Table 2: Examples of In Silico Tools for Metabolism Prediction

| Tool/Platform | Primary Function | Relevance to Deuterated Compounds |

| Molecular Forecaster (IMPACTS) | Predicts Sites of Metabolism (SoMs) and metabolite structures by modeling CYP-drug transition states. nih.gov | Explicitly designed to handle deuterated compounds and predict their metabolic fate. nih.gov |

| SMARTCyp | Predicts which sites of a molecule are most likely to be metabolized by Cytochrome P450 enzymes. nih.gov | Can identify metabolic "hot spots" where deuteration would be most effective. nih.gov |

| BioTransformer | Predicts the metabolic transformations of small molecules. nih.gov | Can be used to explore potential metabolic pathways that could be altered by deuteration. nih.gov |

| SwissADME | Predicts physicochemical properties, pharmacokinetics, and drug-likeness. uobaghdad.edu.iq | Used to compare properties of parent and deuterated analogues to ensure drug-like characteristics are maintained. informaticsjournals.co.inuobaghdad.edu.iq |

Future Directions and Emerging Research Avenues for Deuterated Pharmaceutical Standards

Integration of Esmolol (B25661) Acid-d7 in High-Throughput Bioanalytical Platforms

The demand for rapid and efficient analysis of large numbers of biological samples has led to the development of high-throughput bioanalytical platforms. In this context, Esmolol Acid-d7 is crucial for ensuring the accuracy and robustness of quantitative assays. aptochem.comupf.edu As a deuterated internal standard, it is added to samples to control for variability during sample preparation, chromatography, and detection. aptochem.comscioninstruments.com

Advanced Mass Spectrometry Techniques for Isotopic Labeling Research

The precision of isotopic labeling research is intrinsically linked to the capabilities of the analytical instrumentation. Advanced mass spectrometry (MS) techniques have revolutionized the use of deuterated standards like this compound by providing unparalleled sensitivity and selectivity. texilajournal.com

Modern bioanalysis relies heavily on techniques such as gas chromatography-mass spectrometry (GC-MS) and, more prominently, liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcaymanchem.comgubra.dk High-resolution mass spectrometry (HRMS) platforms, including Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems, offer significant advantages. researchgate.netacs.org These instruments can easily distinguish between the mass of the analyte (the non-deuterated compound) and its deuterated internal standard, even with the small mass difference imparted by deuterium (B1214612) atoms. researchgate.netontosight.ai This distinction is critical for avoiding signal interference and ensuring accurate quantification. aptochem.com

For example, a validated LC-HRMS assay using an Orbitrap mass spectrometer was developed for the quantification of metoprolol (B1676517) and its metabolite, using metoprolol-d7 as the internal standard. researchgate.net This method demonstrates the high accuracy, precision, and selectivity achievable, a standard of performance directly applicable to research involving this compound. researchgate.net The ability of HRMS to collect full-scan data allows for both targeted quantification and the potential for retrospective analysis of samples for other compounds of interest without re-running the experiment. core.ac.uk This capability, combined with the reliability afforded by deuterated standards, is pushing the boundaries of quantitative bioanalysis. wisdomlib.orgclearsynth.com

Expansion of Deuterated Analogue Applications in Systems Biology Research

Systems biology aims to understand complex biological systems by integrating various data types, including genomics, proteomics, and metabolomics. nih.gov In this field, accurate quantification of molecules is essential for building predictive models of biological processes. Deuterated analogues such as this compound play a foundational role by enabling the precise measurement needed for these data-intensive research areas. smolecule.commdpi.com

The use of this compound as an internal standard is critical for pharmacokinetic studies that form a component of systems biology research. smolecule.comontosight.aithalesnano.com By providing accurate concentration data of the parent drug and its metabolites, researchers can develop detailed models of drug absorption, distribution, metabolism, and excretion (ADME). ontosight.aithalesnano.com This information is vital for understanding how a drug interacts with the entire biological system. smolecule.com

Furthermore, the principles of using deuterated standards extend into the broader fields of metabolomics and proteomics. mdpi.comsimsonpharma.com In metabolomics, which studies the complete set of small-molecule metabolites within a biological system, deuterated standards are used to accurately quantify changes in metabolite concentrations in response to stimuli, such as drug administration. nih.govsimsonpharma.com This allows researchers to trace metabolic pathways and understand the systemic effects of pharmaceuticals. smolecule.commdpi.com The stability and analytical predictability of deuterated compounds make them ideal for these applications, where even slight variations in measurements can significantly alter the interpretation of complex biological networks. ansto.gov.au As systems biology continues to evolve, the demand for high-quality, reliable deuterated standards like this compound is expected to grow, underpinning future discoveries in personalized medicine and drug development. mdpi.commedchemexpress.com

Q & A

How can researchers determine the optimal deuterium incorporation ratio in Esmolol Acid-d7 for use as an internal standard in pharmacokinetic studies?

Basic Research Question

Methodological Answer:

To quantify deuterium incorporation, researchers should employ high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy. HRMS provides exact mass measurements to distinguish between deuterated and non-deuterated forms, while NMR (e.g., -NMR) identifies specific deuteration sites. A calibration curve using known ratios of deuterated/non-deuterated Esmolol Acid can validate accuracy . For reproducibility, triplicate measurements under controlled conditions (e.g., temperature, solvent) are critical .

What experimental design considerations are essential when comparing the metabolic stability of this compound versus non-deuterated Esmolol Acid in hepatic microsomal assays?

Advanced Research Question

Methodological Answer:

Key considerations include:

- Controls : Use non-deuterated Esmolol Acid and a stable isotope-labeled control compound.

- Incubation Conditions : Maintain consistent pH, temperature, and co-factor concentrations (e.g., NADPH).

- Sampling Intervals : Collect time-points (e.g., 0, 15, 30, 60 minutes) to track degradation kinetics.

- Analytical Validation : Employ LC-MS/MS with multiple reaction monitoring (MRM) to quantify parent compounds and metabolites. Normalize data to protein content and correct for matrix effects .

Data Analysis Tip : Use nonlinear regression to calculate half-life () and intrinsic clearance () .

How should researchers resolve discrepancies between in vitro binding affinity data and in vivo efficacy outcomes for this compound?

Advanced Research Question

Methodological Answer:

Contradictions may arise from differences in protein binding, tissue distribution, or metabolic pathways. To address this:

Validate Assay Conditions : Ensure in vitro assays (e.g., receptor-binding studies) mimic physiological conditions (e.g., ion concentrations, temperature).

Pharmacokinetic Modeling : Integrate in vitro data (e.g., ) with in vivo pharmacokinetic parameters (e.g., bioavailability, volume of distribution) using software like NONMEM or Phoenix WinNonlin.

Tissue-Specific Analysis : Measure drug concentrations in target tissues (e.g., heart tissue for β1-adrenergic receptor studies) via microdialysis or homogenization followed by LC-MS/MS .

Statistical Reconciliation : Apply Bland-Altman plots or Deming regression to assess systematic biases between datasets .

What protocols ensure reproducibility in synthesizing this compound for multi-center collaborative studies?

Basic Research Question

Methodological Answer:

- Step 1 : Standardize synthetic routes (e.g., acid-catalyzed H/D exchange or enzymatic deuteration) and document reaction conditions (solvent, catalyst, temperature).

- Step 2 : Characterize intermediates and final products using orthogonal techniques (HPLC for purity, HRMS for isotopic enrichment, -NMR for structural confirmation).

- Step 3 : Distribute a reference standard with a certificate of analysis (CoA) detailing batch-specific data (e.g., deuterium content ≥98%, residual solvent levels).

- Step 4 : Share detailed SOPs across collaborators, including troubleshooting steps (e.g., handling moisture-sensitive intermediates) .

How can researchers optimize LC-MS/MS parameters to distinguish this compound from its metabolites in complex biological matrices?

Advanced Research Question

Methodological Answer:

- Column Selection : Use a C18 column with sub-2µm particles for high-resolution separation.

- Mobile Phase : Add 0.1% formic acid to enhance ionization and reduce adduct formation.

- MRM Transitions : Select precursor-to-product ion pairs with minimal interference (e.g., m/z 296→152 for this compound; m/z 298→154 for a major metabolite).

- Matrix Effects : Perform post-column infusion experiments to identify ion suppression/enhancement zones. Use matrix-matched calibration standards for quantification .

What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Basic Research Question

Methodological Answer:

- Nonlinear Models : Fit data to sigmoidal dose-response curves (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Handling : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points.

- Confidence Intervals : Report EC/LC values with 95% CI derived from bootstrap resampling (n=2000 iterations).

- Cross-Study Comparisons : Use meta-analysis tools (e.g., RevMan) to harmonize data from multiple toxicity assays .

How should researchers design stability studies to evaluate this compound under varying storage conditions?

Advanced Research Question

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), light (UV/visible), and acidic/alkaline conditions.

- Analytical Endpoints : Monitor deuterium loss via HRMS and degradation products via LC-UV/HRMS.

- Kinetic Analysis : Calculate rate constants () for degradation under each condition using first-order kinetics.

- Recommendations : Store lyophilized this compound at -80°C in amber vials with desiccants; avoid freeze-thaw cycles >3 .

What methodologies enable the detection of chiral impurities in this compound batches?

Advanced Research Question

Methodological Answer:

-

Chiral Chromatography : Use a Chiralpak IG-U column with heptane:ethanol (80:20) mobile phase and UV detection at 220 nm.

-

Enantiomer Spiking : Add a known concentration of (R)-Esmolol Acid to the sample to confirm resolution.

-

Quantification : Integrate peak areas and calculate enantiomeric excess (ee%) using the formula:

How can physiologically based pharmacokinetic (PBPK) modeling improve the translation of this compound preclinical data to clinical trials?

Advanced Research Question

Methodological Answer:

- Model Construction : Incorporate in vitro parameters (e.g., permeability, microsomal stability) and species-specific physiology (e.g., blood flow rates, organ weights) using platforms like GastroPlus or Simcyp.

- Sensitivity Analysis : Identify critical parameters (e.g., hepatic extraction ratio) impacting AUC and C.

- Clinical Extrapolation : Adjust model parameters for human physiology and validate against pilot clinical data (e.g., Phase 0 microdosing studies) .

What strategies mitigate batch-to-batch variability in deuterium labeling during this compound synthesis?

Basic Research Question

Methodological Answer:

- Process Controls : Monitor reaction pH, temperature, and deuterium source (e.g., DO purity ≥99.9%) in real-time.

- Quality Checks : Implement in-process testing via FTIR to track deuteration progress.

- Post-Synthesis Purification : Use preparative HPLC with a C18 column to isolate high-purity batches.

- Documentation : Maintain batch records with traceable raw material lot numbers and reaction parameters .

Tables

Table 1. Key Analytical Parameters for this compound Quantification

| Parameter | LC-MS/MS Conditions | Acceptable Range | Reference |

|---|---|---|---|

| Retention Time | 3.2 min (C18 column) | ±0.1 min | |

| LOD | 0.1 ng/mL | ≤0.5 ng/mL | |

| Matrix Effect | 85–115% | 80–120% | |

| Deuterium Purity | ≥98% (HRMS) | ≥95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.